molecular formula C21H26N2O4 B247488 1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine

1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine

Cat. No. B247488
M. Wt: 370.4 g/mol
InChI Key: YWJXCNIFVHIGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine, also known as DMMDA, is a psychoactive compound that belongs to the family of phenethylamines. It is a derivative of the hallucinogenic drug Mescaline and has been found to exhibit similar effects on the central nervous system. DMMDA is a relatively new compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience research.

Mechanism of Action

The exact mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine is not fully understood, but it is believed to act as a partial agonist at serotonin receptors in the brain. This interaction leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the psychoactive effects of 1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine.
Biochemical and Physiological Effects:
1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine has been found to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate and blood pressure, as well as induce changes in body temperature and respiration rate. 1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine has also been found to alter the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in high purity and yield. It also exhibits a range of psychoactive effects that can be useful for studying the neurobiological basis of psychiatric disorders. However, 1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine also has limitations, including its potential for abuse and the lack of information on its long-term effects on the body.

Future Directions

There are several future directions for research on 1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine. One area of interest is the development of new therapeutic applications for 1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine in the treatment of psychiatric disorders. Another area of interest is the further study of the mechanism of action of 1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine and its interaction with serotonin receptors in the brain. Additionally, research on the long-term effects of 1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine on the body is needed to fully understand its potential risks and benefits.

Synthesis Methods

1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine can be synthesized through a multistep process that involves the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxybenzoyl chloride in the presence of a base. The resulting product is then reacted with piperazine to form 1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine. This synthesis method has been extensively studied and optimized for high yield and purity.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine has been found to exhibit a range of psychoactive effects on the central nervous system, including hallucinations, altered perception, and mood changes. These effects have made 1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine a useful tool for studying the neurobiological basis of psychiatric disorders such as schizophrenia and depression. 1-(3,4-Dimethoxybenzyl)-4-(2-methoxybenzoyl)piperazine has also been studied for its potential therapeutic applications in the treatment of these disorders.

properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-(2-methoxyphenyl)methanone

InChI

InChI=1S/C21H26N2O4/c1-25-18-7-5-4-6-17(18)21(24)23-12-10-22(11-13-23)15-16-8-9-19(26-2)20(14-16)27-3/h4-9,14H,10-13,15H2,1-3H3

InChI Key

YWJXCNIFVHIGMU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC

Origin of Product

United States

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